5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid
描述
5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid, also known as PA-824, is a novel anti-tuberculosis (TB) drug candidate that has shown promising results in preclinical studies. It was first discovered in 2002 by scientists at the Novartis Institute for Tropical Diseases and has since been developed by the TB Alliance, a non-profit organization dedicated to finding new and better TB treatments. In
作用机制
5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid works by targeting the respiratory chain of Mycobacterium tuberculosis, the bacterium that causes TB. It is activated by a bacterial enzyme called F420-dependent nitroreductase, which converts this compound into a toxic compound that disrupts the bacterial respiratory chain. This leads to the death of the bacteria and the elimination of the infection.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and has a long half-life. This compound has also been shown to have a good safety profile in humans, with no serious adverse events reported in clinical trials.
实验室实验的优点和局限性
5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid has several advantages for lab experiments, including its broad-spectrum activity against drug-resistant TB, its synergistic effect with other TB drugs, and its low toxicity profile. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process, its relatively high cost, and the need for specialized equipment and expertise.
未来方向
There are several future directions for 5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid research, including:
1. Clinical trials: this compound is currently in phase II clinical trials and further studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound has shown a synergistic effect when used in combination with other TB drugs, and further studies are needed to determine the optimal combination therapy.
3. Drug resistance: There is a need to study the potential for this compound resistance and to develop strategies to prevent or overcome resistance.
4. Novel formulations: There is a need to develop novel formulations of this compound that are more stable and easier to administer.
5. Other applications: this compound has shown potential for the treatment of other bacterial infections, such as leprosy and Buruli ulcer, and further studies are needed to explore these applications.
In conclusion, this compound is a promising anti-tuberculosis drug candidate that has shown good results in preclinical studies. Its mechanism of action, low toxicity profile, and synergistic effect with other TB drugs make it an attractive option for TB treatment. However, further research is needed to determine its safety and efficacy in humans and to explore its potential for other applications.
科学研究应用
5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid has been extensively studied for its anti-tuberculosis activity and has shown promising results in preclinical studies. It has been shown to be effective against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). This compound has also been shown to have a synergistic effect when used in combination with other TB drugs, such as isoniazid and rifampicin.
属性
IUPAC Name |
5-oxo-5-[4-(pyridin-3-ylmethylcarbamoyl)anilino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(4-1-5-17(23)24)21-15-8-6-14(7-9-15)18(25)20-12-13-3-2-10-19-11-13/h2-3,6-11H,1,4-5,12H2,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMDBBMTATPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。